1-[2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide
Description
This compound features a quinazoline core substituted with a pentyl chain at position 3, a sulfanyl group connected to a benzyl(methyl)carbamoyl moiety at position 2, and a piperidine-4-carboxamide group at position 5.
Properties
IUPAC Name |
1-[2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O4S/c1-3-4-8-15-35-29(39)24-12-11-23(28(38)34-16-13-22(14-17-34)27(31)37)18-25(24)32-30(35)40-20-26(36)33(2)19-21-9-6-5-7-10-21/h5-7,9-12,18,22H,3-4,8,13-17,19-20H2,1-2H3,(H2,31,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJLOULEERDIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups such as the benzyl(methyl)carbamoyl and sulfanyl groups are introduced through reactions like acylation and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with other heterocyclic derivatives, enabling comparisons based on substituent effects and bioactivity:
Key Observations :
Sulfanyl Substituents : The sulfanyl group in the target compound is linked to a carbamoyl methyl group, which may enhance hydrogen bonding compared to simpler aryl-sulfanyl groups (e.g., in CAS 477867-85-9) . This could influence target selectivity or metabolic stability.
Piperidine Derivatives: Piperidine rings are common in bioactive molecules.
Quinazoline vs. Quinoline Cores: Quinazoline derivatives often exhibit stronger kinase inhibition due to nitrogen positioning, whereas quinoline-based compounds (e.g., CAS 477867-85-9) may prioritize antimicrobial activity .
Bioactivity Profiling
highlights hierarchical clustering as a method to group compounds by bioactivity and structural similarity. For example, compounds with sulfanyl and carboxamide groups may share bioactivity patterns linked to protein binding or allosteric modulation .
Biological Activity
1-[2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a quinazoline core and a piperidine ring, suggest a range of biological activities that merit detailed investigation.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes various functional groups that may interact with biological targets, influencing its pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. The mechanism may involve:
- Inhibition of Enzymatic Activity: By binding to active sites of enzymes.
- Receptor Modulation: Altering the signaling pathways associated with various receptors.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the compound's interaction with the epidermal growth factor receptor (EGFR) has been explored, showing potential for inhibiting cancer cell proliferation in various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 15.2 | EGFR Inhibition |
| DU145 | 12.7 | EGFR Inhibition |
Anti-inflammatory Effects
Compounds related to this structure have demonstrated anti-inflammatory effects by acting as antagonists to chemokine receptors, particularly CCR3. These compounds have shown potential in reducing eosinophil chemotaxis and Ca mobilization in human cells .
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the anticancer potential against HT29 and DU145 cell lines.
- Methodology: MTT assay was used to measure cell viability.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer properties.
-
Study on Anti-inflammatory Properties:
- Objective: To assess the effects on eosinophil migration.
- Methodology: In vitro assays measuring eotaxin-induced Ca mobilization.
- Results: The compound effectively inhibited eosinophil migration at low nanomolar concentrations.
Pharmacokinetics and Drug-Likeness
The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Computational studies have indicated favorable pharmacokinetic properties, including:
- Absorption: Potential to cross the blood-brain barrier.
- Distribution: High tissue permeability.
- Metabolism: Predicted metabolic stability based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
